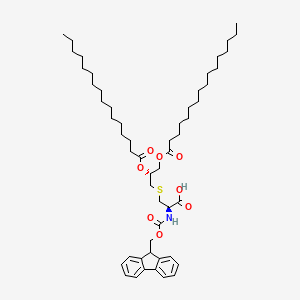

Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH

Vue d'ensemble

Description

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic peptide derivative used in various scientific research applications. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the cysteine residue, which is further modified with a ®-2,3-di(palmitoyloxy)-propyl group. This compound is primarily utilized in solid-phase peptide synthesis due to its stability and ease of handling.

Mécanisme D'action

Target of Action

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a derivative of cysteine, an amino acid, and is used in the synthesis of peptides . The primary targets of this compound are peptide chains where it is incorporated during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis (SPPS) . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group of the compound serves as a temporary protecting group for the amino group during the synthesis . It is removed before the addition of the next amino acid residue .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide chains . The compound, being a derivative of cysteine, can be incorporated into peptide chains during synthesis . This can affect the structure and function of the resulting peptides .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH would largely depend on the properties of the final peptide product . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the peptide’s structure, size, charge, and other characteristics .

Result of Action

The result of the compound’s action is the formation of peptide chains with specific sequences . These peptides can have various biological activities depending on their sequence and structure . The successful synthesis of peptide chains can be confirmed by various analytical techniques .

Action Environment

The action of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide synthesis . The stability of the compound can also be affected by these factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected cysteine to a solid resin. The ®-2,3-di(palmitoyloxy)-propyl group is then introduced through a series of coupling reactions using appropriate reagents and conditions. The Fmoc group is removed using a base, such as piperidine, to allow for further peptide chain elongation.

Industrial Production Methods

Industrial production of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine for Fmoc removal.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Deprotected cysteine ready for further modifications.

Applications De Recherche Scientifique

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is widely used in:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: Development of peptide-based therapeutics and drug delivery systems.

Industry: Production of synthetic peptides for research and commercial purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Cys-OH: Lacks the ®-2,3-di(palmitoyloxy)-propyl group, making it less hydrophobic.

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH: The (S)-enantiomer of the compound, which may exhibit different biological activities.

Uniqueness

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is unique due to its specific ®-2,3-di(palmitoyloxy)-propyl modification, which imparts distinct hydrophobic properties and enhances its stability in biological systems. This makes it particularly useful in applications requiring membrane interaction and stability.

Activité Biologique

Overview

Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic derivative of cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a unique (R)-2,3-di(palmitoyloxy)-propyl modification. This compound is primarily utilized in peptide synthesis and has shown significant biological activity, particularly in immunological and therapeutic applications.

- Molecular Formula : C₅₃H₈₃NO₈S

- Molecular Weight : 894.31 g/mol

- CAS Number : 210532-98-2

The biological activity of this compound is attributed to its role in solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides that can modulate immune responses. The palmitoyloxy groups enhance the hydrophobicity and membrane permeability of the resulting peptides, facilitating their interaction with cellular membranes and receptors.

1. Immunological Activity

This compound has been employed in the development of adjuvant compounds that enhance immune responses. For instance, research indicates that peptides synthesized using this compound can induce stronger immune responses against tumor antigens, particularly in the context of HPV-related cancers. This was demonstrated in a study where the compound contributed to enhanced tumor eradication through the induction of specific immune responses against HPV16 E6/E7 proteins .

2. Protein-Protein Interactions

The compound is also utilized in studies focusing on protein-protein interactions. Its structural properties allow it to be incorporated into peptide sequences that can interact with various biological targets, potentially influencing enzymatic activities and signaling pathways within cells .

3. Drug Delivery Systems

Due to its amphiphilic nature, this compound is being explored for use in drug delivery systems. The palmitoyloxy modifications enable better encapsulation of hydrophobic drugs within lipid-based carriers, improving bioavailability and therapeutic efficacy .

Case Study 1: Enhanced Tumor Immunogenicity

In a recent study published in Nature Communications, researchers synthesized a peptide using this compound that demonstrated significant immunogenicity against HPV16 tumors. The study highlighted how the incorporation of this compound into peptide vaccines led to increased T-cell activation and cytokine production, indicating a robust immune response .

Case Study 2: Peptide-Mediated Immune Modulation

Another investigation focused on the use of peptides derived from this compound in modulating immune responses in murine models. The results showed that these peptides could effectively enhance the activation of dendritic cells and promote Th1 polarization, which is crucial for effective anti-tumor immunity .

Research Findings

| Study | Findings |

|---|---|

| Nature Communications (2023) | Demonstrated enhanced tumor eradication via peptide vaccines incorporating this compound. |

| Immunology Journal (2022) | Peptides synthesized with this compound showed increased T-cell activation and pro-inflammatory cytokine production. |

| Journal of Drug Delivery (2021) | Highlighted improved drug encapsulation efficiency using lipid carriers modified with Fmoc-Cys derivatives. |

Propriétés

IUPAC Name |

(2R)-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-MDZGPYHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.